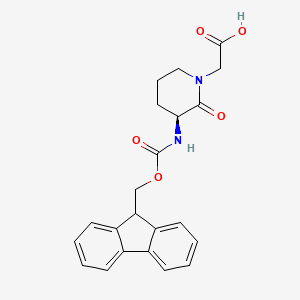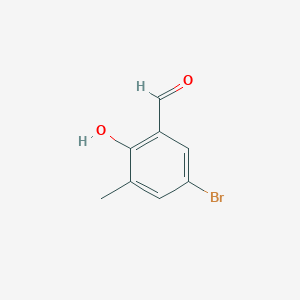
5-Bromo-2-hydroxy-3-methylbenzaldehyde
Übersicht
Beschreibung
5-Bromo-2-hydroxy-3-methylbenzaldehyde is a compound that is part of a family of substituted benzaldehydes, which are often used as building blocks in organic synthesis. These compounds can be modified to produce a variety of chemical structures with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as 5-Bromo-2-hydroxy-3-methylbenzaldehyde, can be achieved through various methods. One approach involves the selective ortho-bromination of benzaldehydes using palladium-catalyzed C-H activation, which is a key step in the synthesis of substituted 2-bromobenzaldehydes . Another method includes the cyclocondensation of 5-bromo-2-hydroxybenzaldehyde with other reagents to form more complex structures, such as C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene . Additionally, the bromination of hydroxybenzaldehydes can lead to the formation of various brominated products, depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, and NMR. Studies have shown that these compounds can exist in multiple conformers, with the most stable conformer being identified through computational methods . X-ray crystallography can also be used to determine the crystalline structure and confirm the identity of these compounds .
Chemical Reactions Analysis
Brominated benzaldehydes can undergo a variety of chemical reactions. For instance, they can be used in one-pot allylboration-Heck reactions to synthesize 3-methyleneindan-1-ols, which are valuable intermediates in organic synthesis . They can also react with other reagents to form complex molecules with potential biological activities . The presence of the bromine atom can influence the reactivity and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-hydroxy-3-methylbenzaldehyde and related compounds can be extensively studied using computational chemistry. The electronic properties, such as HOMO and LUMO energies, can be calculated to understand the stability and reactivity of the molecule . The effect of bromine substitution on the linear and nonlinear optical properties has been investigated, showing that bromine can enhance the nonlinear optical responses of these compounds . Additionally, the thermodynamic functions of these compounds can be obtained from spectroscopic data, providing insights into their energetic behavior in different solvent media .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Electrochemically Induced Transformations
The compound has been involved in electrochemically induced multicomponent transformations, leading to new compounds with potential biomedical applications, particularly in the regulation of inflammatory diseases. This indicates its role as a building block in synthetic chemistry (Ryzhkova, Ryzhkov, & Elinson, 2020).
Electrochemical Behavior of Functionalized Polymers
Research shows that derivatives of 5-bromo-2-hydroxy-3-methylbenzaldehyde exhibit specific electroactive properties. These findings are crucial for understanding the electrochemistry of related polymers (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Crystallographic Analysis and Synthesis
Studies have included X-ray crystallographic analysis of brominated derivatives, providing insights into the molecular structure and potential synthetic pathways (Silva, Paixão, Beja, Sobral, & Gonsalves, 2004).
Biomedical Research
Schiff Base Formation for Copper Ion Preconcentration
The compound is used in synthesizing ligands for modifying silica disks, which are then employed in preconcentrating copper ions in water samples for analytical purposes. This application is significant in environmental and analytical chemistry (Fathi & Yaftian, 2009).
Enrichment Cultures for Oxidation and Reduction Studies
Metabolically stable enrichment cultures have been used to study the oxidation and reduction of the aldehyde group in halogenated aromatic aldehydes like 5-bromo-2-hydroxy-3-methylbenzaldehyde. This research is valuable for understanding microbial transformations in the environment (Neilson, Allard, Hynning, & Remberger, 1988).
Analytical and Environmental Chemistry
Gas Chromatographic Analysis
Its derivatives have been studied for their separation and determination using gas chromatography, indicating its role in analytical methodologies (Shi Jie, 2000).
Transformation in Anaerobic Conditions
The transformations of halogenated aromatic aldehydes like 5-bromo-2-hydroxy-3-methylbenzaldehyde by anaerobic bacteria have been examined, providing insights into environmental degradation processes and microbial metabolism (Neilson et al., 1988).
Molecular Synthesis
Creation of Complex Molecules
The bromination of related compounds has been explored for synthesizing complex molecules, showing the compound's relevance in the field of organic synthesis (Blasco, Ramírez de Arellano, & Sanz-Cervera, 2017).
Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives from halogenated vanillin and their antioxidant activities have been studied, highlighting potential applications in pharmaceuticals and nutraceuticals (Rijal, Haryadi, & Anwar, 2022).
Safety And Hazards
5-Bromo-2-hydroxy-3-methylbenzaldehyde is associated with several hazards. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-bromo-2-hydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGFSVYPDAQKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373696 | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-methylbenzaldehyde | |
CAS RN |
33172-56-4 | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




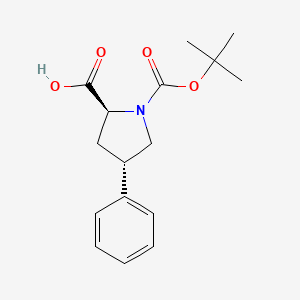

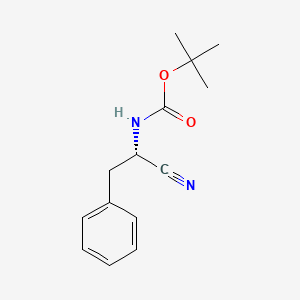
![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)
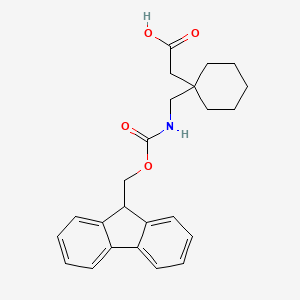

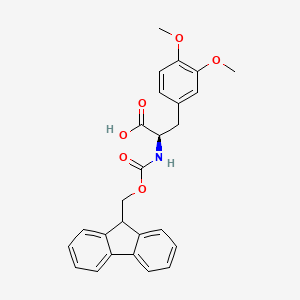
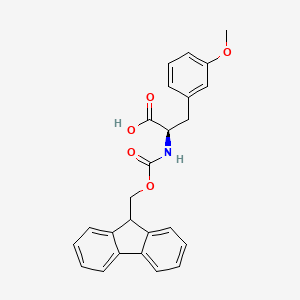
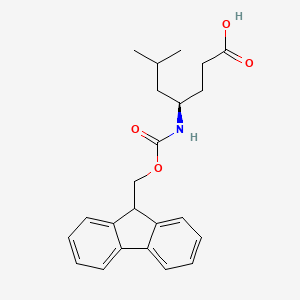
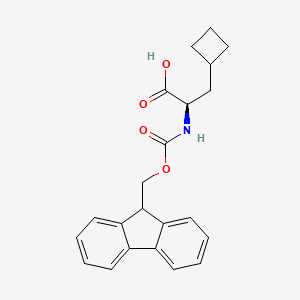
![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)
